molecular formula C15H17N3O2 B1403034 N-Benzyl-N-isopropyl-3-nitropyridin-2-amine CAS No. 1353953-81-7

N-Benzyl-N-isopropyl-3-nitropyridin-2-amine

Cat. No.: B1403034
CAS No.: 1353953-81-7
M. Wt: 271.31 g/mol
InChI Key: WKAPYTLIBTWIBJ-UHFFFAOYSA-N
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Description

N-Benzyl-N-isopropyl-3-nitropyridin-2-amine is a chemical compound with the molecular formula C15H17N3O2 It is a derivative of pyridine, characterized by the presence of benzyl and isopropyl groups attached to the nitrogen atom and a nitro group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-isopropyl-3-nitropyridin-2-amine typically involves the nitration of pyridine derivatives followed by substitution reactions. One common method involves the reaction of pyridine with nitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . Subsequent substitution reactions with benzyl and isopropyl amines produce the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution processes, utilizing continuous flow reactors to ensure high yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-isopropyl-3-nitropyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives.

    Substitution: The benzyl and isopropyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Nitric acid or other oxidizing agents.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed

    Reduction: 3-Aminopyridine derivatives.

    Oxidation: Nitroso derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

N-Benzyl-N-isopropyl-3-nitropyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-N-isopropyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzyl and isopropyl groups can enhance the compound’s binding affinity to target proteins or enzymes. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-3-nitropyridin-2-amine: Similar structure but lacks the isopropyl group.

    2-Amino-5-bromo-3-nitropyridine: Contains a bromine atom and an amino group instead of benzyl and isopropyl groups.

Uniqueness

N-Benzyl-N-isopropyl-3-nitropyridin-2-amine is unique due to the combination of benzyl and isopropyl groups, which can influence its chemical reactivity and binding properties. This makes it a valuable compound for specific research applications where these properties are advantageous.

Properties

IUPAC Name

N-benzyl-3-nitro-N-propan-2-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-12(2)17(11-13-7-4-3-5-8-13)15-14(18(19)20)9-6-10-16-15/h3-10,12H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAPYTLIBTWIBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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